

Live-Cell Imaging with NBD-Conjugated Probes: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sqm-nbd*

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Introduction

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive dye extensively used in live-cell imaging. When conjugated to various molecules such as lipids, glucose analogs, or drugs, NBD probes allow for the real-time visualization and tracking of these molecules within living cells. The fluorescence of NBD is highly dependent on the polarity of its local environment, making it a valuable tool for studying membrane dynamics, transport processes, and drug delivery. This document provides detailed application notes and protocols for utilizing NBD-conjugated probes in live-cell imaging.

Quantitative Data Presentation

The photophysical properties of NBD are crucial for designing and executing fluorescence microscopy experiments. Below is a summary of the key spectral characteristics of commonly used NBD-conjugated probes.

Probe	Excitation Max (nm)	Emission Max (nm)	Common Applications
NBD-Labeled Lipids			
NBD-PC (Phosphatidylcholine)	~460-470	~530-540	Membrane dynamics, lipid trafficking[1]
NBD-PE (Phosphatidylethanolamine)	~460-470	~530-540	Membrane organization, lipid flippase activity[2][3]
25-NBD-Cholesterol	~470	~540	Cholesterol trafficking and distribution[2][4]
C6-NBD-Ceramide	~465	~540	Sphingolipid metabolism, Golgi apparatus staining
C12-NBD-Phytoceramide	~465	~540	Lipid trafficking and metabolism
NBD-Labeled Glucose Analogs			
2-NBDG (2-Deoxy-D-glucose)	~465-475	~540-550	Glucose uptake and metabolism
6-NBDG (6-Deoxy-D-glucose)	~465-475	~540-550	Glucose transport studies

Key Applications

NBD-conjugated probes are versatile tools with a wide range of applications in cell biology and drug development:

- Lipid Trafficking and Metabolism:** NBD-labeled lipids, such as NBD-ceramide and NBD-cholesterol, are instrumental in studying the transport of lipids between organelles like the endoplasmic reticulum and the Golgi apparatus. They also allow for the visualization of lipid domains and the activity of lipid-modifying enzymes.

- **Glucose Uptake and Metabolism:** The fluorescent glucose analog 2-NBDG is widely used to monitor glucose uptake in living cells in real-time. This is particularly relevant in cancer research and metabolic studies, where glucose metabolism is often altered.
- **Membrane Dynamics:** NBD-labeled phospholipids are employed to investigate the fluidity and organization of cellular membranes. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used with these probes to measure the lateral diffusion of lipids within the membrane.
- **Drug Delivery:** By attaching an NBD fluorophore to a drug molecule, researchers can track its uptake, intracellular distribution, and target engagement in real-time. This provides valuable insights into the pharmacokinetics and pharmacodynamics of novel therapeutic agents.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lipid Trafficking with NBD-Ceramide

This protocol describes the labeling of the Golgi apparatus in living cells using C6-NBD-Ceramide to visualize lipid trafficking.

Materials:

- C6-NBD-Ceramide
- Dimethyl sulfoxide (DMSO)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Cells cultured on glass-bottom dishes or coverslips

Procedure:

- Preparation of NBD-Ceramide Stock Solution (1 mM):
 - Dissolve C6-NBD-Ceramide in DMSO to a final concentration of 1 mM.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot and store at -20°C, protected from light.
- Preparation of NBD-Ceramide-BSA Complex (100x Stock):
 - Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.
 - In a separate tube, add the desired volume of 1 mM NBD-Ceramide stock solution.
 - Evaporate the DMSO under a stream of nitrogen gas.
 - Resuspend the dried NBD-Ceramide in the BSA solution by vortexing. This complex enhances the solubility and delivery of the lipid probe.
- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency at the time of the experiment.
 - Allow cells to adhere and grow overnight.
- Cell Labeling:
 - Dilute the NBD-Ceramide-BSA complex in pre-warmed live-cell imaging medium to a final working concentration of 2-5 μ M.
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the NBD-Ceramide working solution to the cells.
 - Incubate at 37°C for 15-30 minutes. Optimal incubation time may vary depending on the cell type.
- Imaging:

- After incubation, wash the cells twice with pre-warmed imaging medium to remove excess probe.
- Add fresh, pre-warmed imaging medium to the cells.
- Immediately proceed to imaging using a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).
- Use a standard FITC/GFP filter set (Excitation: ~470 nm, Emission: ~540 nm) to visualize the NBD fluorescence.

Protocol 2: Live-Cell Imaging of Glucose Uptake with 2-NBDG

This protocol outlines the procedure for monitoring glucose uptake in living cells using the fluorescent glucose analog 2-NBDG.

Materials:

- 2-NBDG
- Anhydrous DMSO
- Krebs-Ringer Bicarbonate (KRB) buffer or other glucose-free imaging buffer
- Cells cultured on glass-bottom dishes

Procedure:

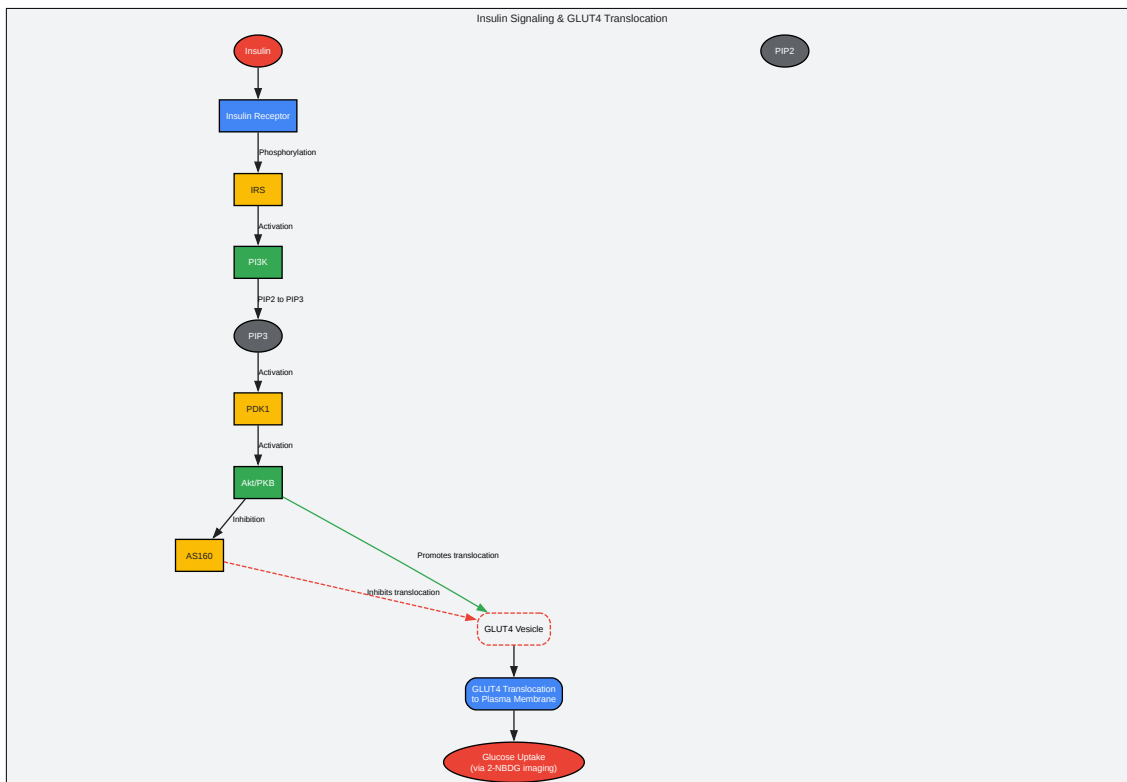
- Preparation of 2-NBDG Stock Solution (100 mM):
 - Dissolve 2-NBDG in anhydrous DMSO to a final concentration of 100 mM.
 - Vortex until fully dissolved.
 - Store in small aliquots at -20°C, protected from light.
- Cell Preparation:

- Seed cells on glass-bottom dishes and grow to the desired confluency.
- On the day of the experiment, wash the cells twice with glucose-free imaging buffer.
- To induce glucose starvation and enhance uptake, incubate the cells in glucose-free buffer for 30-60 minutes at 37°C.
- Cell Labeling:
 - Prepare a working solution of 2-NBDG by diluting the stock solution in pre-warmed glucose-free imaging buffer to a final concentration of 50-200 μ M.
 - Add the 2-NBDG working solution to the cells.
 - Incubate at 37°C for 15-30 minutes.
- Imaging:
 - Remove the 2-NBDG solution and wash the cells three times with cold PBS to stop the uptake and remove extracellular probe.
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Image immediately using a fluorescence microscope with a FITC/GFP filter set (Excitation: ~475 nm, Emission: ~550 nm).

Visualization of Pathways and Workflows

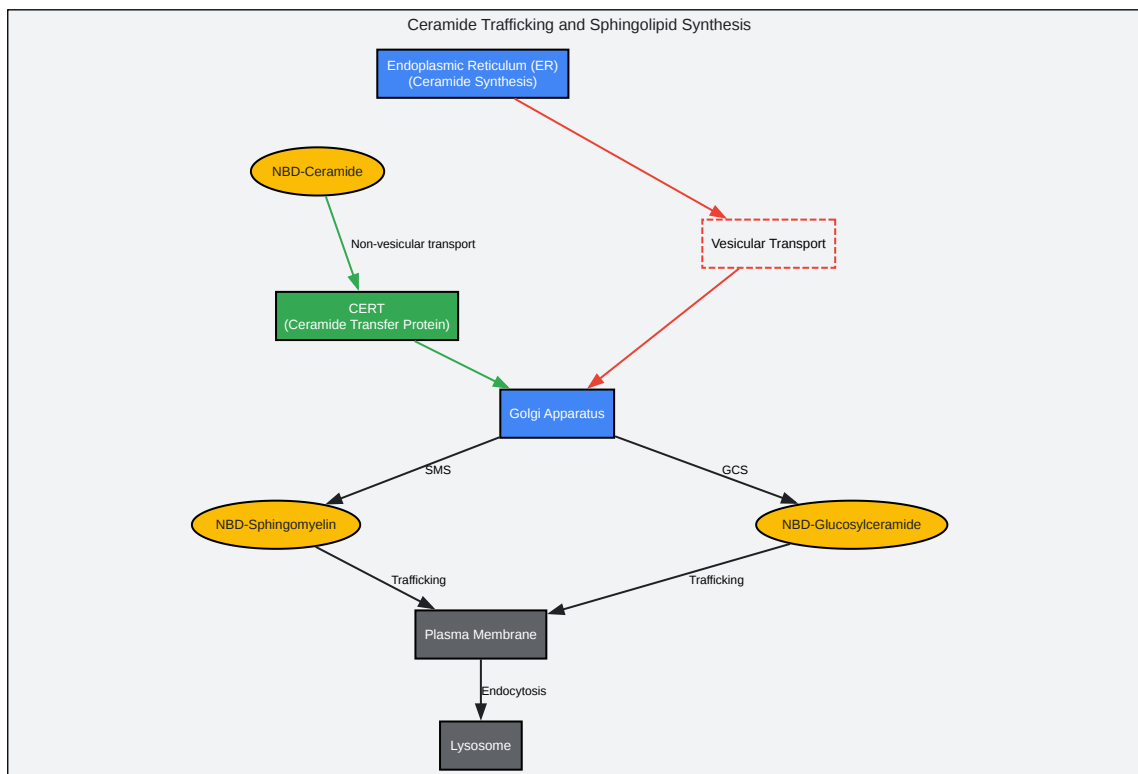
Signaling Pathways

The following diagrams illustrate key signaling pathways that can be investigated using NBD-conjugated probes.



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Caption: Insulin-mediated GLUT4 translocation pathway for glucose uptake.

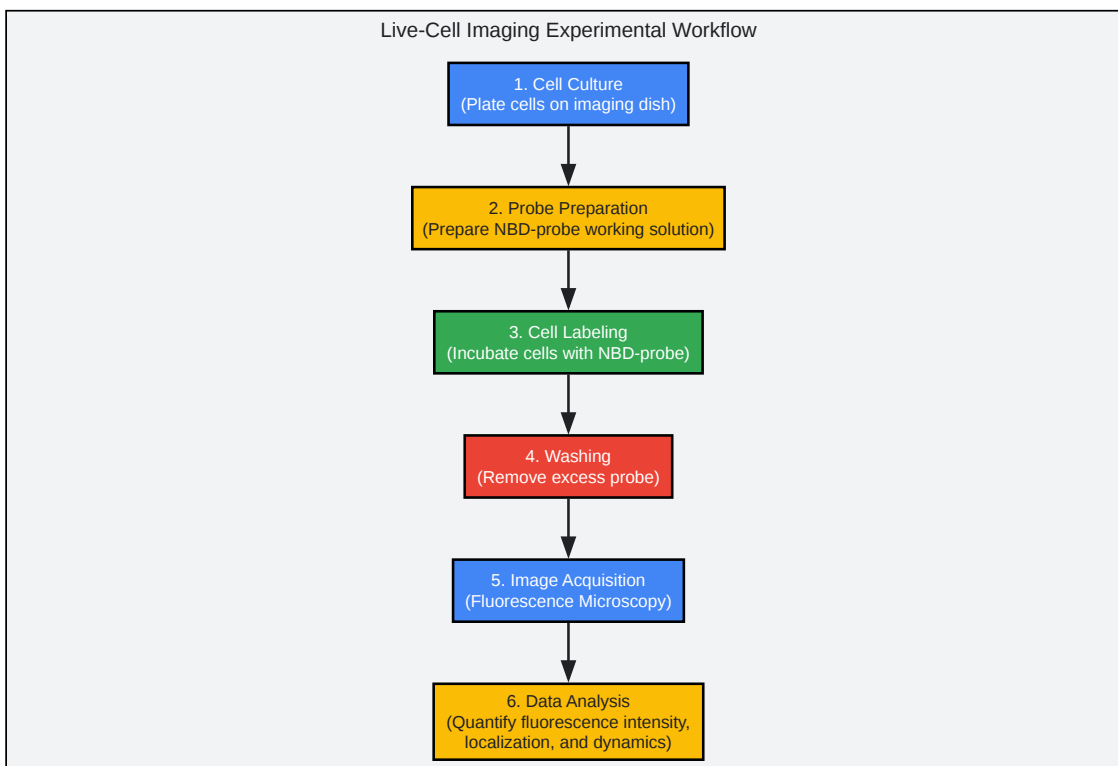


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Caption: Ceramide transport and metabolism in the sphingolipid pathway.

Experimental Workflow

The general workflow for a live-cell imaging experiment using NBD-conjugated probes is depicted below.



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Caption: General workflow for live-cell imaging with NBD probes.

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